![molecular formula C14H9N3O4 B6300398 5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione CAS No. 1022600-52-7](/img/structure/B6300398.png)
5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((1,3-Dioxoindan-2-ylidene)methyl)amino)-1H,3H-1,3-diazine-2,4-dione, or 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. This compound has been extensively studied in the past decade due to its unique properties, which make it an attractive candidate for a variety of research applications.
Scientific Research Applications
5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been widely used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination compounds and in the synthesis of organic polymers. It has also been used as a catalyst in the synthesis of organic compounds, as an inhibitor of enzymes, and as a reagent for the synthesis of other organic compounds. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is not fully understood. However, it is believed to act as a chelating agent, forming strong bonds with metal ions and other molecules. This binding ability allows it to act as an inhibitor of enzymes, as well as a catalyst in the synthesis of organic compounds. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been shown to bind to DNA and RNA, which may explain its ability to act as an inhibitor of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as proteases, which may explain its potential use as an antifungal agent. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione has been shown to bind to DNA and RNA, which may explain its potential use as an anti-inflammatory drug.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione in laboratory experiments include its ability to act as a chelating agent, its ability to act as an inhibitor of enzymes, and its ability to bind to DNA and RNA. Additionally, 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione is relatively stable and can be stored for long periods of time without significant degradation.
The main limitation of using 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione in laboratory experiments is its low solubility in water. Additionally, the compound can be toxic if ingested in large quantities, and should be handled with caution.
Future Directions
There are many potential future directions for research involving 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione. These include further investigation of its biochemical and physiological effects, as well as its potential use as a ligand in the synthesis of coordination compounds, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. Additionally, further research into the structure-activity relationships of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione may provide insight into the compound’s mechanism of action. Finally, research into the development of novel syntheses of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione may lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione can be accomplished in several ways. The most common method involves the condensation of 1,3-dioxoindan-2-ylidene and methyl aminodiazine-2,4-dione in the presence of a base. This reaction can be carried out in either an aqueous or an organic solvent, and yields the desired product in good yields. Other syntheses of 5-(((1,3-DIOX)methyl)amino)-1H,3H-1,3-diazine-2,4-dione involve the reaction of 1,3-dioxoindan-2-ylidene with methyl aminobromodiazine-2,4-dione or the reaction of 1,3-dioxoindan-2-ylidene with methyl aminobromoiodazin-2,4-dione.
properties
IUPAC Name |
5-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-11-7-3-1-2-4-8(7)12(19)9(11)5-15-10-6-16-14(21)17-13(10)20/h1-6,18H,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWEXABXYYYLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CNC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.